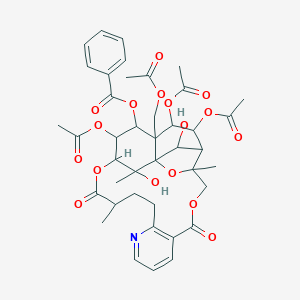
Euojaponine D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Euojaponine D is a sesquiterpene alkaloid derived from the plant Euonymus japonica, belonging to the Celastraceae family . This compound is known for its potent insecticidal activity and has been the subject of various scientific studies due to its unique chemical structure and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: Euojaponine D is typically isolated from the root bark of Euonymus japonica through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound
Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most available quantities are obtained through natural extraction from Euonymus japonica .
化学反応の分析
Types of Reactions: Euojaponine D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
科学的研究の応用
Euojaponine D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene alkaloids and their chemical properties.
Biology: The compound’s insecticidal activity makes it a valuable tool for studying pest control mechanisms.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer properties.
作用機序
Euojaponine D exerts its effects primarily through its interaction with specific molecular targets in insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect . The exact molecular pathways involved are still under investigation, but it is believed to interfere with neurotransmitter receptors and ion channels .
類似化合物との比較
- Euojaponine F
- Euojaponine G
- Euojaponine J
- Euojaponine K
Comparison: Euojaponine D is unique among its analogs due to its specific structural features and potent insecticidal activity . While other Euojaponines share similar sesquiterpene alkaloid structures, this compound’s distinct functional groups contribute to its enhanced biological activity .
生物活性
Euojaponine D, a compound derived from the Euphorbia genus, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a diterpenoid, characterized by its unique chemical structure which contributes to its biological activity. The molecular formula is C20H28O3, and its structure includes multiple functional groups that enhance its interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Anti-inflammatory Effects
This compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Research Findings : A study showed that this compound reduced inflammation in a murine model of arthritis, significantly decreasing paw swelling and histological signs of inflammation.
Antioxidant Activity
The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Experimental Results : In a DPPH assay, this compound exhibited an IC50 value of 25 µg/mL, indicating effective radical scavenging ability compared to standard antioxidants like ascorbic acid.
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation. Notably, it has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammatory responses and cell proliferation.
Data Summary
| Biological Activity | Cell Line / Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 (breast) | 10 µM | Apoptosis induction |
| Anti-inflammatory | Murine arthritis model | N/A | NF-κB inhibition |
| Antioxidant | DPPH assay | 25 µg/mL | Free radical scavenging |
特性
CAS番号 |
128397-42-2 |
|---|---|
分子式 |
C41H47NO17 |
分子量 |
825.8 g/mol |
IUPAC名 |
[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
InChIキー |
ZJRDCQWLAILQHR-AEBASKNGSA-N |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
異性体SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
正規SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Key on ui other cas no. |
128397-44-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















